molecular formula C18H26O4 B105393 Monoisodecyl phthalate CAS No. 31047-64-0

Monoisodecyl phthalate

Cat. No.: B105393
CAS No.: 31047-64-0
M. Wt: 306.4 g/mol
InChI Key: ZICLWBMRDQUIDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Monoisodecyl phthalate is synthesized through the esterification of phthalic anhydride with isodecanol. The reaction typically involves heating phthalic anhydride with isodecanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and maintained at an elevated temperature to ensure efficient mixing and reaction completion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Monoisodecyl phthalate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis occurs when the ester bond is cleaved in the presence of water, leading to the formation of phthalic acid and isodecanol. Oxidation reactions can occur under specific conditions, leading to the formation of various oxidation products .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Monoisodecyl phthalate has several scientific research applications, including:

    Biomonitoring: It is measured in urine samples as a biomarker of exposure to certain phthalates.

    Toxicological Studies: In controlled laboratory settings, scientists use this compound to study its effects on cells, tissues, and whole organisms.

    Environmental Monitoring: this compound is sometimes measured in environmental samples like water and soil to track the presence of phthalate contamination.

Mechanism of Action

Monoisodecyl phthalate, like other phthalates, is known to act as an endocrine disruptor. It can interfere with the body’s hormonal system by mimicking or blocking hormones and disrupting the body’s normal hormonal balance. This disruption can affect various physiological processes, including development, reproduction, and metabolism .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Diisodecyl Phthalate (DIDP): A phthalate ester with two isodecyl groups.

    Di-n-butyl Phthalate (DBP): A phthalate ester with two n-butyl groups.

    Diethyl Phthalate (DEP): A phthalate ester with two ethyl groups.

Uniqueness of Monoisodecyl Phthalate: this compound is unique due to its specific alkyl chain structure, which includes an 8-methylnonyl group. This structural feature can influence its physical and chemical properties, such as solubility, volatility, and reactivity, distinguishing it from other phthalates .

Properties

IUPAC Name

2-(8-methylnonoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICLWBMRDQUIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953152
Record name 2-{[(8-Methylnonyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31047-64-0
Record name 1,2-Benzenedicarboxylic acid, monoisodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031047640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(8-Methylnonyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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